molecular formula C16H12BrNO3 B13846433 2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione CAS No. 1177558-48-3

2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B13846433
CAS No.: 1177558-48-3
M. Wt: 346.17 g/mol
InChI Key: IDMQRBMIZBCZQN-UHFFFAOYSA-N
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Description

2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromine atom, a methoxy group, and an isoindole-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-bromo-2-(methyloxy)benzyl chloride with phthalimide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts and boronic acids.

Major Products Formed

    Nucleophilic substitution: Formation of substituted isoindole derivatives.

    Oxidation: Formation of oxidized isoindole derivatives.

    Reduction: Formation of reduced isoindole derivatives.

    Coupling reactions: Formation of biaryl compounds.

Scientific Research Applications

2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methoxy-5-methylphenylboronic acid
  • 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile
  • 3-Bromo-2-methylpropene

Uniqueness

2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups and its isoindole-1,3-dione core structure.

Properties

CAS No.

1177558-48-3

Molecular Formula

C16H12BrNO3

Molecular Weight

346.17 g/mol

IUPAC Name

2-[(3-bromo-2-methoxyphenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C16H12BrNO3/c1-21-14-10(5-4-8-13(14)17)9-18-15(19)11-6-2-3-7-12(11)16(18)20/h2-8H,9H2,1H3

InChI Key

IDMQRBMIZBCZQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Br)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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